2,2,3,3-Tetrafluoro-3-methoxypropanenitrile
Description
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-3-methoxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F4NO/c1-10-4(7,8)3(5,6)2-9/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBSWDLUWUWJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C#N)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608333 | |
| Record name | 2,2,3,3-Tetrafluoro-3-methoxypropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77946-88-4 | |
| Record name | 2,2,3,3-Tetrafluoro-3-methoxypropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-3-methoxypropanenitrile typically involves the fluorination of appropriate precursors. One common method is the reaction of 2,2,3,3-tetrafluoropropanol with methoxyamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of fluorine and the potential for side reactions.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-3-methoxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of tetrafluoro-3-methoxypropanoic acid.
Reduction: Formation of 2,2,3,3-tetrafluoro-3-methoxypropylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Material Science
Fluorinated Polymers : The compound serves as a precursor for synthesizing fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials are critical in applications ranging from coatings to advanced composites used in aerospace and automotive industries.
Pharmaceuticals
Drug Development : 2,2,3,3-Tetrafluoro-3-methoxypropanenitrile has potential applications in drug synthesis due to its unique structure that can enhance the pharmacokinetic properties of pharmaceutical compounds. Its fluorinated nature may improve the metabolic stability and bioavailability of drug candidates.
Agricultural Chemistry
Pesticide Formulation : The compound is investigated for its use in formulating novel pesticides. The incorporation of fluorinated groups can enhance the efficacy and persistence of agrochemicals in the environment.
Case Study 1: Fluorinated Polymer Synthesis
A study demonstrated that incorporating this compound into polymer matrices significantly improved their thermal and mechanical properties. The resulting fluoropolymers exhibited enhanced resistance to solvents and high temperatures compared to non-fluorinated counterparts.
Case Study 2: Enhanced Drug Delivery Systems
Research indicated that derivatives of this compound showed promising results in drug delivery systems. The fluorinated compounds improved solubility and stability of active pharmaceutical ingredients (APIs), leading to more effective therapeutic outcomes.
Data Table: Comparison of Applications
| Application Area | Description | Benefits |
|---|---|---|
| Material Science | Precursor for fluorinated polymers | High chemical resistance and thermal stability |
| Pharmaceuticals | Enhances drug synthesis | Improved metabolic stability and bioavailability |
| Agricultural Chemistry | Novel pesticide formulation | Increased efficacy and environmental persistence |
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-3-methoxypropanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The methoxy group can also participate in various chemical transformations, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Methyl 2,2,3,3-Tetrafluoro-3-methoxypropanoate
Molecular Formula : C5H6F4O3
Key Differences :
- Functional Group : The ester group (-COOCH3) replaces the nitrile (-CN), altering reactivity. Esters are more prone to hydrolysis, whereas nitriles undergo nucleophilic additions or reductions.
- Physical Properties :
- Applications : Used as a solvent or intermediate in fluoropolymer synthesis. The nitrile analog may instead serve as a precursor for agrochemicals or pharmaceuticals due to the CN group’s versatility .
1,1,2,2-Tetrafluoroethyl-2,2,3,3-Tetrafluoropropylether (HFE-458)
Molecular Formula : C5H4F8O
Key Differences :
- Functional Group : Ether (-O-) linkage instead of nitrile.
- Physical Properties: Boiling Point: Not explicitly stated, but HFEs generally exhibit low boiling points (e.g., ~109°C for 2,2,3,3-Tetrafluoro-1-propanol ).
- Applications: Used as a diluent in electrolytes for magnesium batteries due to its non-polarity and stability . In contrast, the nitrile derivative’s polarity and reactivity may suit organic synthesis or specialty materials.
2,2,3,3-Tetrafluoro-1-propanol
Molecular Formula : C3H4F4O
Key Differences :
3-[(2-Fluorophenyl)sulfonyl]propanenitrile
Molecular Formula: C9H8FNO2S Key Differences:
- Substituents : A sulfonyl group attached to a fluorophenyl ring, unlike the methoxy and tetrafluoro substituents in the target compound.
- Applications : Likely used in medicinal chemistry for its sulfonyl group’s electron-withdrawing effects. The tetrafluoro-methoxy analog may exhibit distinct electronic properties due to fluorine’s electronegativity .
Data Table: Comparative Properties of Selected Fluorinated Compounds
Biological Activity
2,2,3,3-Tetrafluoro-3-methoxypropanenitrile is a fluorinated organic compound that has garnered attention in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a propanenitrile backbone with methoxy and tetrafluoro substituents.
| Property | Value |
|---|---|
| Molecular Weight | 169.11 g/mol |
| Boiling Point | Not readily available |
| Solubility | Soluble in organic solvents |
| Toxicity | Low toxicity reported |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that introduce the fluorinated groups and the methoxy moiety. Common methods include:
- Fluorination : Utilizing fluorinating agents to introduce fluorine atoms.
- Nitrilation : Converting suitable precursors into nitriles through nucleophilic substitution.
- Methoxylation : Introducing the methoxy group via methylation reactions.
Biological Activity
The biological activity of this compound has been investigated for various applications:
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria as well as fungi.
- Case Study : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL .
Anticancer Properties
Research has indicated potential anticancer activity. The compound may interfere with cancer cell proliferation and induce apoptosis in certain cancer cell lines.
- Case Study : In vitro studies on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability . The mechanism appears to involve modulation of apoptotic pathways.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell metabolism.
- Membrane Disruption : Its fluorinated structure could enhance membrane permeability or disrupt lipid bilayers in microbial cells.
Research Findings
Recent studies have focused on the pharmacokinetics and toxicity profiles of this compound:
- Toxicity Assessment : Toxicological evaluations suggest that it has a favorable safety profile with no significant acute toxicity observed in animal models .
- Pharmacokinetics : Research indicates moderate absorption rates with metabolic stability due to the presence of fluorine atoms which enhance lipophilicity .
Q & A
Q. What are the optimal synthetic routes for 2,2,3,3-Tetrafluoro-3-methoxypropanenitrile, and how can impurities be minimized?
Methodological Answer:
- Synthesis typically involves fluorination of methoxypropanenitrile precursors using agents like SF₄ or HF-pyridine. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to remove unreacted fluorinating agents .
- For high-purity batches (>98%), supercritical CO₂ extraction can desorb residual solvents or byproducts, as demonstrated in studies on structurally similar fluorinated alcohols .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. What are the stability considerations for long-term storage?
Methodological Answer:
- Store under inert gas (N₂/Ar) at -20°C in amber glass to prevent hydrolysis of the nitrile group. Thermal stability tests on analogous fluorinated esters show decomposition >150°C, suggesting compatibility with standard lab handling .
Advanced Research Questions
Q. How does the electron-withdrawing nitrile group influence reactivity in nucleophilic substitutions?
Methodological Answer:
- The nitrile group enhances electrophilicity at adjacent carbons, enabling reactions with Grignard reagents or thiols. For example, in propanenitrile derivatives, nucleophilic attack at the β-carbon is accelerated, as seen in coupling reactions with thiophenes .
- Computational DFT studies (e.g., Gaussian09) can model charge distribution to predict regioselectivity .
Q. What role does this compound play in fluoropolymer synthesis?
Methodological Answer:
- As a monomer, it can copolymerize with tetrafluoroethylene to introduce methoxy-nitrile side chains, improving solubility in polar solvents. Similar fluorinated oxetane polymers exhibit low dielectric constants, relevant for electronic materials .
- Monitor polymerization via ¹⁹F NMR kinetics to track incorporation efficiency .
Q. What analytical challenges arise in quantifying trace degradation products?
Methodological Answer:
Q. How can QSPR models predict its environmental persistence?
Methodological Answer:
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Use PPE (nitrile gloves, fluoropolymer-coated aprons) and fume hoods. In case of exposure, rinse skin with PEG-300, not water, due to fluorocarbon hydrophobicity. Acute toxicity data from analogous fluoropropanols suggest LD50 >500 mg/kg (rat, oral) .
Key Research Gaps
- Limited data on photolytic degradation pathways.
- Mechanistic studies needed for catalytic fluorination efficiency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
